2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid
Beschreibung
This compound is a cyclobutane-based derivative featuring a hydroxyl group at the 2-position, a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position, and an acetic acid side chain. Its stereochemistry ((1S,2S,4R)) is critical for its biological interactions, particularly in medicinal chemistry applications. This compound has been investigated as a key intermediate in the synthesis of PI3K inhibitors, leveraging its rigid cyclobutane scaffold to enforce specific conformational constraints in drug candidates .
Eigenschaften
IUPAC Name |
2-[(1S,2S,4R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-7-5-8(13)6(7)4-9(14)15/h6-8,13H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-,7+,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZINDUWMMZGYKJ-RNJXMRFFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H]1CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C13H23NO5
Molecular Weight : 257.33 g/mol
IUPAC Name : 2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid
Canonical SMILES : CC(C)(C)OC(=O)NC1CC(C(C1)O)COC(=O)C2=CC=CC=C2
The compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, particularly those related to cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
- Receptor Interaction : The hydroxy group allows for hydrogen bonding with receptor sites, potentially influencing signaling pathways that regulate cellular functions.
Antitumor Activity
Research has indicated that compounds similar to 2-[(1S,2S,4R)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid exhibit antitumor properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
Case Studies
- In Vitro Studies on Cancer Cell Lines
- Animal Models for Inflammation
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares structural analogs, emphasizing functional group variations, molecular properties, and applications:
Key Observations:
Structural Variations: Core Scaffold: The target compound’s cyclobutane ring distinguishes it from cyclohexane (), phenyl (), and morpholine () analogs. Smaller rings like cyclobutane impose greater conformational rigidity, which can enhance binding selectivity in enzyme inhibitors. Boc protection is a common feature in intermediates for drug synthesis ().
Stereochemical Impact :
- The (1S,2S,4R) configuration of the target compound contrasts with the (S)-configured cyclobutyl analog in and the (R)-configured cyclohexyl derivative in . Such stereochemical differences can drastically alter pharmacodynamic profiles.
Applications :
- Cyclobutane derivatives (target compound and ) are prioritized in kinase inhibitor synthesis due to their rigid scaffolds. In contrast, phenyl-based analogs () are explored for anti-inflammatory activity, while morpholine derivatives () target protease enzymes.
Synthetic Considerations :
- Boc-protected compounds () are favored for their stability under acidic conditions, enabling stepwise synthesis. The absence of Boc in and simplifies synthesis but limits functional group compatibility.
Research Findings and Implications
- PI3K Inhibitor Development : The target compound’s hydroxyl group may enhance hydrogen bonding with PI3K’s ATP-binding pocket, as suggested by its use in intermediates for kinase inhibitors .
- Solubility vs. Bioavailability: Hydroxyl-containing analogs (target compound, ) exhibit higher aqueous solubility than non-hydroxylated derivatives (), though this may reduce membrane permeability in vivo.
- Comparative Stability : Boc-protected cyclobutane derivatives (target compound, ) demonstrate superior stability in basic conditions compared to morpholine-based ligands (), which are prone to hydrolysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
